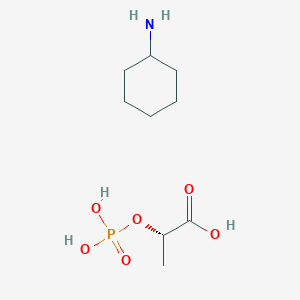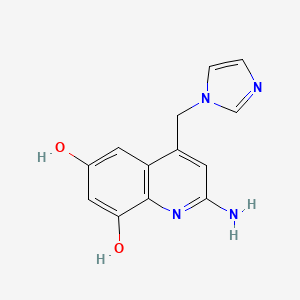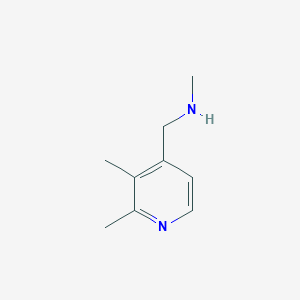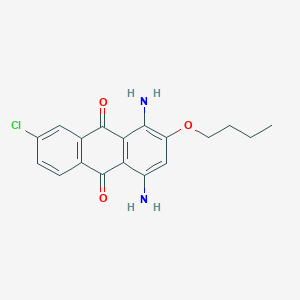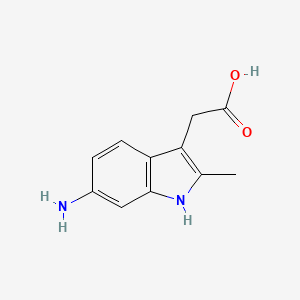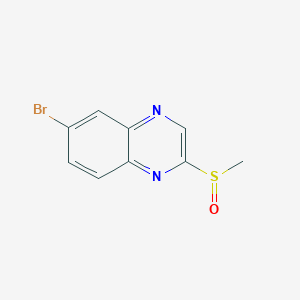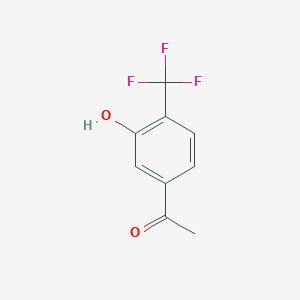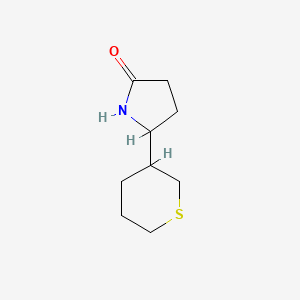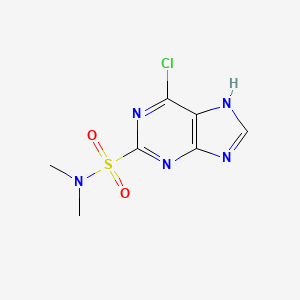
6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a chlorine atom at the 6th position, two methyl groups attached to the nitrogen atoms, and a sulfonamide group at the 2nd position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide typically involves multiple steps. One common method starts with the reaction of 6-chloro-9H-purin-2-amine with benzoyl chloride in the presence of pyridine at room temperature. This reaction yields N-(6-chloro-9H-purin-2-yl)benzamide. The intermediate is then refluxed with benzylamine and triethylamine in butanol for 5 hours to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: A related compound with similar structural features but lacking the sulfonamide group.
6-Chloro-2,8-dimethyl-9H-purine: Another derivative with additional methyl groups.
Uniqueness
6-chloro-N,N-dimethyl-9H-purine-2-sulfonamide is unique due to the presence of both the sulfonamide group and the dimethyl groups on the purine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
89695-09-0 |
|---|---|
Formule moléculaire |
C7H8ClN5O2S |
Poids moléculaire |
261.69 g/mol |
Nom IUPAC |
6-chloro-N,N-dimethyl-7H-purine-2-sulfonamide |
InChI |
InChI=1S/C7H8ClN5O2S/c1-13(2)16(14,15)7-11-5(8)4-6(12-7)10-3-9-4/h3H,1-2H3,(H,9,10,11,12) |
Clé InChI |
UPBVWCOGFNJEGE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=NC2=C(C(=N1)Cl)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



